molecular formula C11H14O3 B128739 tert-Butyl phenyl carbonate CAS No. 6627-89-0

tert-Butyl phenyl carbonate

Cat. No.: B128739
CAS No.: 6627-89-0
M. Wt: 194.23 g/mol
InChI Key: UXWVQHXKKOGTSY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl phenyl carbonate can be synthesized through the esterification of phenol with tert-butyl chloroformate. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at room temperature and yields this compound as the main product .

Industrial Production Methods: In an industrial setting, this compound is produced by reacting phenol with tert-butyl chloroformate in the presence of a base. The reaction is conducted in a solvent such as dichloromethane, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl phenyl carbonate can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phenol and tert-butyl alcohol.

    Reduction: It can be reduced to form phenol and tert-butyl alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Pyridine or other bases are used to neutralize the by-products.

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

Major Products Formed:

  • Phenol
  • tert-Butyl alcohol

Scientific Research Applications

Polymer Production

Synthesis of Polycarbonate Plastics

TBPC is a crucial ingredient in the synthesis of polycarbonate plastics, which are renowned for their durability and optical clarity. These plastics are widely used in:

  • Eyewear Lenses : Offering impact resistance and lightweight characteristics.
  • Safety Glasses : Providing protection in industrial and recreational settings.
  • Electronic Devices : Used in housings and screens due to their toughness.

The incorporation of TBPC enhances the mechanical properties of polycarbonates, making them suitable for demanding applications.

Pharmaceutical Applications

Protecting Group in Organic Synthesis

In pharmaceutical chemistry, TBPC serves as a protecting group for phenolic hydroxyl groups during the synthesis of complex molecules. This role is critical in:

  • Streamlining Synthesis Pathways : By temporarily masking reactive sites, TBPC allows selective reactions to occur without interference from hydroxyl groups.
  • Facilitating Drug Development : Its use can significantly enhance the efficiency of synthetic routes to active pharmaceutical ingredients (APIs).

Case Study: Synthesis of 2-Nitroindoles

TBPC has been employed in the synthesis of 2-nitroindoles, where it acts as a reagent for mono-Boc protection of α,ω-diamines. This application demonstrates its utility in creating specific molecular architectures necessary for pharmaceutical compounds .

Coatings and Adhesives

High-Performance Formulations

The chemical properties of TBPC make it an excellent choice for formulating high-performance coatings and adhesives. Benefits include:

  • Improved Chemical Resistance : Enhances durability against solvents and environmental factors.
  • Enhanced Adhesion Properties : Provides stronger bonding in various substrates.

These characteristics are particularly valuable in industrial applications where durability and performance are paramount .

Flavor and Fragrance Industry

Stabilizer in Formulations

In the flavor and fragrance sector, TBPC is utilized as a stabilizer that helps maintain the integrity of scents and tastes over time. Its role includes:

  • Preventing Degradation : Ensures that volatile compounds remain stable during storage and use.
  • Enhancing Shelf Life : Contributes to longer-lasting products by minimizing chemical changes.

This application underscores TBPC's versatility beyond traditional chemical uses .

Research and Development

Chemical Behavior Studies

TBPC is frequently used in academic and industrial laboratories for studying reaction mechanisms and developing new synthetic methodologies. Its applications include:

  • Microemulsion Electrokinetic Chromatography : Used for determining octanol-water partition coefficients, providing insights into solubility and distribution characteristics of compounds .
  • Reaction Mechanism Investigations : Offers valuable data on how different chemical reactions proceed under various conditions.

Data Summary Table

Application AreaSpecific Use CaseBenefits
Polymer ProductionSynthesis of polycarbonate plasticsDurability, optical clarity
Pharmaceutical ApplicationsProtecting group in organic synthesisStreamlined synthesis pathways
Coatings and AdhesivesHigh-performance formulationsImproved chemical resistance
Flavor and FragranceStabilizer in formulationsMaintains scent integrity
Research & DevelopmentMicroemulsion electrokinetic chromatographyInsights into solubility characteristics

Mechanism of Action

The mechanism of action of tert-butyl phenyl carbonate involves its ability to act as a protecting group for amines and alcohols. The tert-butyl group is stable under a variety of reaction conditions, allowing for selective reactions to occur. The protecting group can be removed under acidic or basic conditions, regenerating the free amine or alcohol .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl phenyl carbonate
  • CAS Registry Number : 6627-89-0
  • Molecular Formula : C₁₁H₁₄O₃
  • Molecular Weight : 194.2271 g/mol
  • Structure : Comprises a phenyl group linked to a tert-butyl carbonate moiety (Figure 1).

Key Properties :

  • Stability : Stable under standard storage conditions but may decompose under heat or in the presence of strong acids/bases.
  • Applications : Used as a protecting group in organic synthesis, particularly for alcohols and amines, due to the labile tert-butyloxycarbonyl (Boc) group .

Comparison with Structurally Similar Compounds

Structural Analogues and Substituted Derivatives

tert-Butyl 2-Formylphenyl Carbonate

  • CAS No.: 346433-42-9
  • Molecular Formula : C₁₂H₁₄O₄
  • Molecular Weight : 222.24 g/mol
  • Key Difference : Introduction of a formyl (-CHO) group at the ortho position of the phenyl ring.
  • Implications: Enhanced reactivity for nucleophilic additions (e.g., in Schiff base formation). Potential use in crosslinking reactions or as a precursor for heterocyclic compounds .

tert-Butyl 4-Vinylphenyl Carbonate

  • CAS No.: 87188-51-0
  • Molecular Formula : C₁₃H₁₆O₃
  • Molecular Weight : 236.26 g/mol
  • Key Difference : A vinyl (-CH=CH₂) group at the para position.
  • Implications :
    • Suitability for polymerization or copolymerization reactions.
    • Applications in materials science for synthesizing functional polymers .

4-(tert-Butyl)-2-(2-Cyanopropan-2-yl)phenyl Methyl Carbonate

  • CAS No.: 1246213-37-5
  • Molecular Formula: C₁₇H₂₁NO₃ (estimated)
  • Key Difference: Incorporation of a cyano (-CN) and branched alkyl group.
  • Hazards :
    • Acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) .
  • Applications : Likely used in specialty chemical synthesis due to its complex substituents .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hazards (GHS Classification)
This compound 6627-89-0 C₁₁H₁₄O₃ 194.23 Phenyl, tert-butyl carbonate Not classified as carcinogenic
tert-Butyl 2-formylphenyl carbonate 346433-42-9 C₁₂H₁₄O₄ 222.24 Formyl (-CHO) No specific hazards reported
tert-Butyl 4-vinylphenyl carbonate 87188-51-0 C₁₃H₁₆O₃ 236.26 Vinyl (-CH=CH₂) Not classified as hazardous
4-(tert-Butyl)-2-(2-cyanopropan-2-yl)phenyl methyl carbonate 1246213-37-5 C₁₇H₂₁NO₃ ~279.35 (estimated) Cyano (-CN) H302, H315, H319

Reactivity and Stability

  • This compound :
    • Labile Boc group cleaved under acidic conditions (e.g., trifluoroacetic acid) .
    • Less reactive toward nucleophiles compared to formyl or vinyl derivatives.
  • tert-Butyl 2-Formylphenyl Carbonate :
    • The formyl group increases susceptibility to nucleophilic attack, enabling condensation reactions .
  • tert-Butyl 4-Vinylphenyl Carbonate :
    • Vinyl group allows participation in radical or ionic polymerization, enhancing utility in material science .

Hazard Profile Comparison

  • 4-(tert-Butyl)-2-(2-Cyanopropan-2-yl)phenyl Methyl Carbonate: Higher hazard profile with acute toxicity (H302) and eye/skin irritation (H315/H319) . Requires stringent personal protective equipment (PPE), including gloves and eye protection .

Biological Activity

Tert-butyl phenyl carbonate (TBPC) is an organic compound with the formula C11_{11}H14_{14}O3_3. It is primarily used as a reagent in organic synthesis and has garnered interest due to its potential biological activities. This article explores the biological activity of TBPC, including its synthesis, mechanisms of action, and relevant case studies.

TBPC is synthesized through various methods, including the reaction of phenol with tert-butyl chloroformate. The tert-butyl group contributes to the compound's steric hindrance, influencing its reactivity and biological interactions. The following table summarizes key properties of TBPC:

PropertyValue
Molecular Weight198.23 g/mol
CAS Number6627-89-0
Boiling Point210 °C
Density1.05 g/cm³
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have indicated that TBPC exhibits antimicrobial activity. A study involving novel derivatives of phenylthiazoles, which included TBPC in their synthesis, demonstrated promising results against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. The minimum inhibitory concentration (MIC) for some derivatives was as low as 4 μg/mL, indicating significant antibacterial potential .

The biological activity of TBPC may be attributed to several mechanisms:

Toxicity and Safety Profile

TBPC is not classified as harmful by ingestion according to OSHA guidelines. However, it is essential to maintain good hygiene practices during handling to minimize exposure risks . In vitro studies have shown that TBPC maintains cell viability at concentrations significantly above its MIC against various pathogens .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent publication explored the efficacy of TBPC derivatives against resistant strains of bacteria. Two specific compounds derived from TBPC displayed MIC values that suggest strong potential for development into new antibiotics .
  • Enthalpy of Formation : Research measuring the standard molar enthalpies of formation for TBPC provided insights into its stability and reactivity under various conditions. These findings are crucial for understanding the compound's behavior in biological systems .
  • Pharmacokinetic Simulations : Simulations using PK-Sim software indicated that compounds related to TBPC could exhibit favorable pharmacokinetic properties, such as enhanced absorption and longer half-lives due to their structural characteristics .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of tert-butyl phenyl carbonate critical for experimental design?

this compound (CAS 6627-89-0) has a boiling point of 83°C at 0.6 mmHg, a density of 1.05 g/cm³, and a refractive index of 1.480. Its stability under mild conditions makes it suitable for protection/deprotection reactions in organic synthesis. The tert-butyl group enhances steric protection, reducing premature hydrolysis . Characterization via NMR, IR, and HPLC is recommended to confirm purity and structural integrity, especially after synthesis or storage .

Q. What experimental precautions are necessary for handling this compound?

While classified as non-hazardous in some safety data sheets, standard laboratory precautions apply: use fume hoods (≥100 ft/min airflow) to minimize inhalation risks, wear nitrile gloves, and avoid incompatible materials like strong bases or oxidizers. Store at 2–8°C in airtight containers to prevent moisture-induced degradation . Emergency protocols include flushing eyes with water for 15 minutes and using safety showers for skin contact .

Q. What are the optimal conditions for synthesizing this compound?

A common method involves reacting phenol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction proceeds under anhydrous conditions (e.g., dichloromethane or THF) at 0–25°C, yielding >95% purity after aqueous workup and column chromatography . Alternative routes may use phase-transfer catalysts to improve efficiency in biphasic systems .

Advanced Research Questions

Q. How does this compound participate in multi-step synthetic pathways?

The compound serves as a versatile protecting group for hydroxyl moieties. For example, in the synthesis of tert-butyl (2-formylphenyl) carbonate, it reacts with aldehydes under mild conditions (e.g., benzaldehyde, 40°C, 12h) to yield formyl-protected intermediates. These intermediates are pivotal in constructing heterocycles or drug candidates like tyrosine kinase inhibitors . Deprotection is achieved via acidolysis (e.g., TFA in DCM) or catalytic hydrogenation .

Q. How can computational methods resolve contradictions in reported reaction mechanisms?

Density functional theory (DFT) studies reveal that the tert-butyl group stabilizes transition states in nucleophilic substitutions by lowering activation energies. Conflicting experimental data on hydrolysis rates (e.g., acidic vs. basic conditions) can be modeled using solvent effect parameters and transition-state analogs. Recent work on phenol-base systems highlights the role of hydrogen bonding in modulating reactivity .

Q. What strategies mitigate side reactions during large-scale deprotection of this compound derivatives?

Competing hydrolysis pathways (e.g., tert-butyl cleavage vs. carbonate scission) are minimized by controlling pH and temperature. For acid-sensitive substrates, catalytic hydrogenolysis (Pd/C, H₂) selectively removes the tert-butyl group while preserving the carbonate. Kinetic studies recommend monitoring by TLC or in situ IR to optimize reaction progress .

Q. Methodological Considerations

Q. How should researchers address discrepancies in this compound’s reported solubility data?

Systematic solubility profiling in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) under varying temperatures (10–50°C) can resolve inconsistencies. For example, solubility in acetonitrile increases linearly with temperature (R² > 0.98), while cyclohexane shows negligible dissolution. Such data inform solvent selection for crystallization or extraction .

Q. What advanced analytical techniques validate this compound’s role in dynamic kinetic resolutions?

Chiral HPLC or capillary electrophoresis can track enantioselective transformations. Time-resolved NMR spectroscopy (e.g., NOESY) elucidates conformational changes during catalysis. For mechanistic insights, isotopic labeling (e.g., ¹³C-tert-butyl) coupled with mass spectrometry quantifies intermediate turnover .

Q. Tables

Property Value Reference
Boiling Point83°C (0.6 mmHg)
Density1.05 g/cm³
Refractive Index (n20/D)1.480
Common SolventsDCM, THF, Acetonitrile
Synthetic Route Conditions Yield
Boc₂O + PhenolTriethylamine, DCM, 25°C, 12h92–98%
Aldehyde CouplingBenzaldehyde, 40°C, 12h85–90%

Properties

IUPAC Name

tert-butyl phenyl carbonate
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InChI

InChI=1S/C11H14O3/c1-11(2,3)14-10(12)13-9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWVQHXKKOGTSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H14O3
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DSSTOX Substance ID

DTXSID90216471
Record name tert-Butyl phenyl carbonate
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Molecular Weight

194.23 g/mol
Source PubChem
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CAS No.

6627-89-0
Record name Carbonic acid, 1,1-dimethylethyl phenyl ester
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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